HCA2 Receptor Binding Affinity: IC50 Comparison with Nicotinic Acid
4-Amino-6-(trifluoromethyl)nicotinic acid demonstrates moderate binding affinity for the human hydroxycarboxylic acid receptor 2 (HCA2/GPR109A) with an IC50 of 327 nM in a radioligand displacement assay using [5,6-3H]-nicotinic acid [1]. While nicotinic acid (niacin) itself binds to HCA2 with reported Ki values in the low nanomolar range (approximately 50-100 nM) [2], the target compound retains sufficient affinity to serve as a viable agonist scaffold while offering the synthetic versatility of the 4-amino group for further optimization. The compound also exhibits functional agonist activity at HCA2 with an EC50 of 1.01 μM, as measured by inhibition of forskolin-stimulated cAMP accumulation [1].
| Evidence Dimension | HCA2 Receptor Binding Affinity (IC50) |
|---|---|
| Target Compound Data | IC50 = 327 nM |
| Comparator Or Baseline | Nicotinic acid (niacin): Ki ~50-100 nM (estimated from literature range) |
| Quantified Difference | Target compound is approximately 3- to 6-fold less potent than nicotinic acid at HCA2 |
| Conditions | Recombinant human HCA2 receptor expressed in Flp-IN HEK cell membranes; displacement of [5,6-3H]-nicotinic acid after 2 hours; microbeta counting |
Why This Matters
This data establishes baseline HCA2 engagement, confirming that the 4-amino-6-CF3 substitution pattern retains receptor recognition while providing a derivatizable handle (the 4-amino group) absent in nicotinic acid, enabling structure-activity relationship (SAR) exploration.
- [1] BindingDB. BDBM50022066 (CHEMBL3299113): HCA2 Receptor Binding and Functional Activity Data. BindingDB Entry. View Source
- [2] Wise, A., et al. (2003). Molecular identification of high and low affinity receptors for nicotinic acid. Journal of Biological Chemistry, 278(11), 9869-9874. View Source
